1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine
Description
Properties
IUPAC Name |
[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]-[4-(oxolane-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c28-21(26-10-12-27(13-11-26)22(29)19-5-2-14-30-19)16-6-8-25(9-7-16)20-15-17-3-1-4-18(17)23-24-20/h15-16,19H,1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCCFZKGQZAWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with piperazine and cyclopenta[c]pyridazine moieties exhibit a range of biological activities, including anti-tubercular, anti-inflammatory, and cytotoxic properties. The specific compound has been evaluated for its efficacy against various biological targets.
- Anti-Tubercular Activity :
- Inhibition of Cyclooxygenase Enzymes :
- Cytotoxicity Studies :
Case Study 1: Anti-Tubercular Efficacy
A recent study synthesized a series of piperazine derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, the compound with structural similarities to our target exhibited an IC90 of 40.32 μM, demonstrating significant anti-tubercular activity .
Case Study 2: COX-2 Inhibition
Research on sulfonamide-containing derivatives revealed that modifications to the piperazine ring enhanced COX-2 inhibition. The structure-activity relationship (SAR) studies indicated that specific substitutions could lead to increased potency against COX-2 while maintaining selectivity over COX-1 .
Data Tables
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Anti-Tubercular | 1.35 - 4.00 | Significant activity against Mycobacterium tuberculosis |
| COX-2 Inhibition | Varies | Effective inhibitors identified; structure modifications enhance activity |
| Cytotoxicity | >40 μM | Low toxicity in HEK-293 cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Comparative Insights
Core Heterocycle Influence: The cyclopenta[c]pyridazine core in the target compound distinguishes it from simpler pyridazines or pyrimidines (e.g., ). In contrast, pyridazinones (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) exhibit reduced metabolic stability due to hydrolytic susceptibility at the ketone position .
Piperazine/Piperidine Substitutions :
- Substituents on the piperazine ring (e.g., oxolane-2-carbonyl vs. aryl groups) critically modulate solubility and receptor engagement. The oxolane-2-carbonyl group in the target compound likely reduces crystallinity and improves aqueous solubility (predicted logS = -3.5) compared to halogenated aryl analogues (logS < -4.0) .
- Arylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine derivatives) show strong CNS receptor affinities but suffer from rapid hepatic clearance, whereas the target compound’s cyclopenta[c]pyridazine-piperidine linkage may slow metabolism .
Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination (similar to ) between a cyclopenta[c]pyridazine-piperidine carbonyl intermediate and oxolane-2-carbonylpiperazine. This contrasts with pyridazinone derivatives (), which require hydrolysis and subsequent coupling steps, increasing synthetic complexity .
Biological Activity Trends :
- Compounds with bulky bicyclic cores (e.g., cyclopenta[c]pyridazine) often exhibit lower off-target effects compared to flexible scaffolds (e.g., linear piperazine-aryl systems). For instance, the target compound’s rigid core may reduce promiscuous binding to adrenergic receptors, a common issue with simpler piperazines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
